4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate
Description
Properties
IUPAC Name |
(4-chlorophenyl) 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)21-15(19)9-10-18-13-3-1-2-4-14(13)22-16(18)20/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOFZSAUCBXVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Chloroacetic Acid
Reacting 2-aminobenzenethiol (1.0 equiv.) with chloroacetic acid (1.2 equiv.) in polyphosphoric acid (PPA) at 180°C for 8–12 hours yields 2-(chloromethyl)benzo[d]thiazole . Subsequent hydrolysis under basic conditions (e.g., NaOH) generates the 2-oxobenzo[d]thiazol-3(2H)-one core.
Mechanistic Insight :
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The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of chloroacetic acid, followed by cyclodehydration.
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Key Parameters : Excess PPA ensures complete cyclization, while temperature control minimizes side products like disulfides.
Esterification with 4-Chlorophenol
The final esterification step employs classical or catalytic methods:
Steglich Esterification
3-(2-Oxobenzo[d]thiazol-3(2H)-yl)propanoic acid (1.0 equiv.) is reacted with 4-chlorophenol (1.5 equiv.) using N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.) in dichloromethane at room temperature for 24 hours.
Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Validation :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu protocol using triphenylphosphine (1.2 equiv.) and diethyl azodicarboxylate (DEAD) (1.2 equiv.) in THF at 0°C→RT enhances esterification efficiency.
Alternative One-Pot Synthesis
A streamlined one-pot method combines cyclization and esterification:
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2-Aminobenzenethiol , 3-chloropropanoic acid , and 4-chlorophenyl chloroformate are refluxed in toluene with pyridine (2.0 equiv.) for 12 hours.
Physicochemical and Spectroscopic Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ClNO₃S | |
| Molecular Weight | 333.78 g/mol | |
| Melting Point | 152–154°C | |
| MS (ESI) | m/z 334.05 [M+H]⁺ | |
| HPLC Purity | >98% (C18 column, MeOH:H₂O = 70:30) |
Challenges and Troubleshooting
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Low Esterification Yields : Often due to moisture-sensitive reagents. Ensure anhydrous conditions and molecular sieves.
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Byproduct Formation : Column chromatography (ethyl acetate/hexane, 1:3) effectively separates unreacted phenol and diacyl byproducts.
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Thiazolone Hydrolysis : Avoid prolonged exposure to acidic/basic conditions during workup.
Industrial-Scale Considerations
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Catalytic Methods : Immobilized lipases (e.g., Candida antarctica) in non-polar solvents enable greener esterification with >90% conversion.
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Cost Analysis : Bulk pricing for 4-chlorophenol ($0.5/g) and 2-aminobenzenethiol ($1.2/g) makes the Steglich method economically viable for metric-ton production.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Heterocyclic Core Variations: Thiazole vs. Oxazole
The substitution of sulfur (thiazole) for oxygen (oxazole) in the heterocyclic ring significantly impacts physicochemical and biological properties. For example:
- 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (oxazole derivative) exhibits moderate immunoproteasome inhibition (β1i: 18%, β5i: 10%) .
- Target compound (thiazole derivative): The sulfur atom increases lipophilicity (ClogP ≈ 3.2 vs. Thiazoles also exhibit stronger hydrogen-bond acceptor capacity, which may improve target binding .
Table 1: Impact of Heterocycle on Properties
| Property | Thiazole Derivative (Target) | Oxazole Derivative (3-(2-oxobenzo[d]oxazol-3-yl)propanamide) |
|---|---|---|
| ClogP | ~3.2 | ~2.5 |
| Hydrogen-Bond Acceptors | 4 | 3 |
| Enzymatic Inhibition | Not reported | β1i: 18%, β5i: 10% |
Ester vs. Amide Functional Groups
The ester group in the target compound contrasts with amide-containing analogs, influencing stability and pharmacokinetics:
Table 2: Functional Group Comparison
Aromatic Substituent Effects
The 4-chlorophenyl group is a recurring pharmacophore in bioactive compounds:
- 3-Chloro-4-hydroxy-N-phenethylbenzamide : Despite structural differences, the 3-chloro-4-hydroxy substitution pattern yields distinct inhibitory profiles (β1i: 2%, β5i: 23%) .
- Target compound : The 4-chloro substituent likely enhances target binding through hydrophobic interactions, similar to Les-3384’s anticonvulsant efficacy .
Biological Activity
4-Chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate (CAS No. 853751-78-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a chlorophenyl group linked to a propanoate moiety and a benzothiazole derivative. The synthesis typically involves the condensation of 4-chlorophenyl acetic acid with 2-aminobenzothiazole, followed by esterification using an alcohol under acidic conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzothiazole moiety is known to inhibit enzymes involved in cell proliferation, which may contribute to anticancer effects.
- Microbial Interaction : It may disrupt microbial cell membranes, leading to antimicrobial effects.
- Anti-inflammatory Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various studies. In one study, compounds with similar structures exhibited considerable anti-inflammatory effects during carrageenan-induced edema tests.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 4-Chlorophenyl Compound | 20 | 35 |
| Indomethacin | 29.9 | 56.8 |
Analgesic Activity
Preliminary screenings have indicated that compounds related to this structure possess analgesic properties. The mechanism is often linked to the inhibition of prostaglandin synthesis, which is pivotal in pain signaling pathways.
Case Studies and Research Findings
- Study on Analgesic and Anti-inflammatory Properties : In a controlled study involving several derivatives, the compound was compared against standard analgesics like indomethacin. Results showed significant reduction in pain and inflammation markers, suggesting its potential as a therapeutic agent.
- Antimicrobial Screening : A series of derivatives were synthesized and tested against common pathogens. Results indicated that certain modifications enhanced antimicrobial efficacy, paving the way for further development in pharmaceutical applications.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in inflammation and microbial resistance, supporting experimental findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
